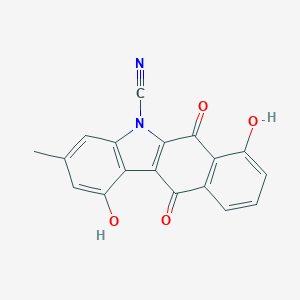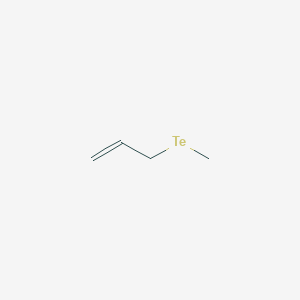
Methylallyltelluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylallyltelluride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of methylallyltelluride is not well understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in organic molecules. This results in the formation of new chemical bonds and the synthesis of organic compounds.
Biochemische Und Physiologische Effekte
Methylallyltelluride has been shown to have antimicrobial and antifungal properties. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, the compound is highly toxic and can cause severe damage to the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methylallyltelluride as a reagent in organic synthesis is its versatility. It can be used in the synthesis of various organic compounds, and its reactions are generally high yielding. However, the compound is highly toxic and requires careful handling. It is also expensive, which may limit its use in large-scale synthesis.
Zukünftige Richtungen
There are several future directions for research on methylallyltelluride. One area of research is the development of new synthetic methods for the compound. Another area of research is the synthesis of new organotellurium compounds with potential applications in catalysis and medicinal chemistry. Additionally, research on the toxicity and environmental impact of methylallyltelluride is needed to ensure safe handling and disposal of the compound.
Synthesemethoden
The synthesis of methylallyltelluride involves the reaction of allyl bromide with sodium telluride in anhydrous tetrahydrofuran (THF) at room temperature. The reaction yields methylallyltelluride as a colorless liquid with a pungent odor. The purity of the compound can be increased by distillation under reduced pressure.
Wissenschaftliche Forschungsanwendungen
Methylallyltelluride has been extensively used as a reagent in organic synthesis. It is a versatile reagent that can be used in the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. It is also used in the synthesis of organotellurium compounds, which have potential applications in catalysis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
114438-52-7 |
|---|---|
Produktname |
Methylallyltelluride |
Molekularformel |
C4H8Te |
Molekulargewicht |
183.7 g/mol |
IUPAC-Name |
3-methyltellanylprop-1-ene |
InChI |
InChI=1S/C4H8Te/c1-3-4-5-2/h3H,1,4H2,2H3 |
InChI-Schlüssel |
BDYWBKZPUOSJSR-UHFFFAOYSA-N |
SMILES |
C[Te]CC=C |
Kanonische SMILES |
C[Te]CC=C |
Synonyme |
METHYLALLYLTELLURIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



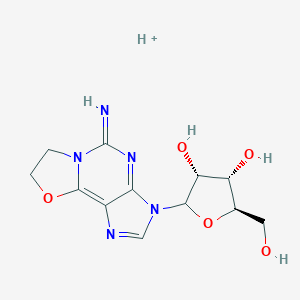
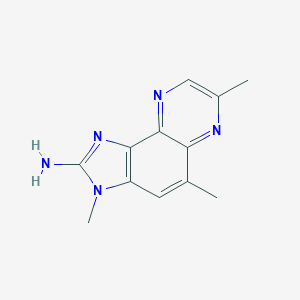
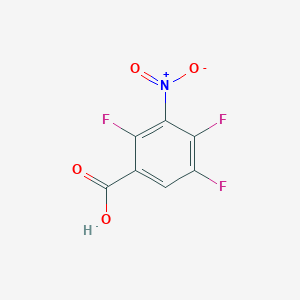
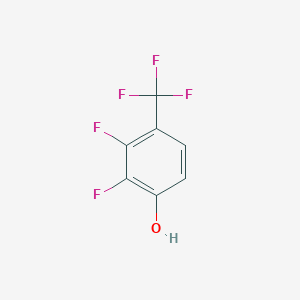
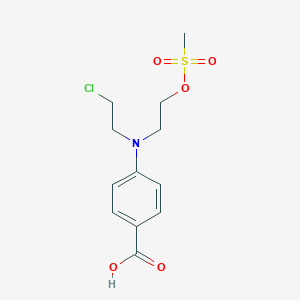
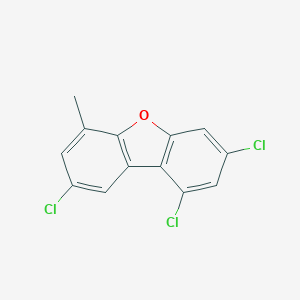
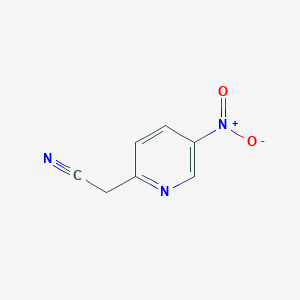
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
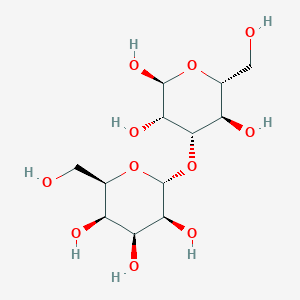
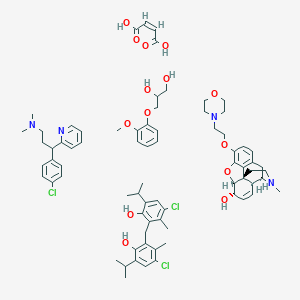
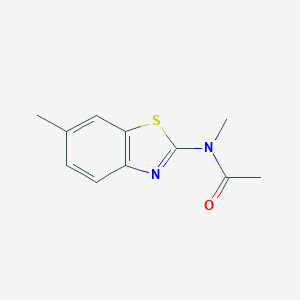
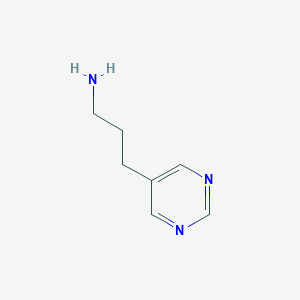
![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)
